

Monoterpenes of *Cananga odorata*: A Technical Guide

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Compound of Interest

Compound Name: *Cananga oil*

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Introduction

Cananga odorata, commonly known as ylang-ylang, is a tropical tree renowned for its fragrant essential oil, a valuable ingredient in the perfume and cosmetic industries. Beyond its aromatic properties, the essential oil of *C. odorata* possesses a complex chemical profile, rich in a diverse array of bioactive compounds, including a significant class of phytochemicals known as monoterpenes. These C10 isoprenoids contribute not only to the characteristic floral scent but also to the plant's traditional medicinal uses, which include treatments for malaria, stomach ailments, asthma, gout, and rheumatism.^[1] The essential oil and its components have demonstrated a range of biological activities, such as antimicrobial, anti-inflammatory, and insect-repellent properties, making them a subject of interest for modern drug discovery and development.^[1]

This technical guide provides an in-depth overview of the monoterpenes identified in *Cananga odorata*. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols for their identification, and a visualization of their biosynthetic origins.

Quantitative Analysis of Monoterpenes in *Cananga odorata*

The composition of monoterpenes in the essential oil of *Cananga odorata* can vary depending on factors such as the geographical origin, the stage of flower development, and the extraction method employed.^[2] The primary analytical technique for the identification and quantification of these volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).^{[1][3][4]} The following tables summarize the quantitative data of monoterpenes identified in the essential oil from different parts of the *C. odorata* plant, as reported in various scientific studies.

Table 1: Monoterpenes Identified in the Essential Oil of *Cananga odorata* Flowers

Monoterpene	Class	Relative Percentage (%)	Reference
Linalool	Oxygenated Monoterpenoid	7.28 - 19.0	[3] [5] [6]
Geranyl Acetate	Oxygenated Monoterpenoid	7.79	[5]
β -Pinene	Monoterpene Hydrocarbon	Major Component	[2]
Limonene	Monoterpene Hydrocarbon	Major Component	[2]
α -Pinene	Monoterpene Hydrocarbon	Major Component	[2]
cis- β -Ocimene	Monoterpene Hydrocarbon	1.99	[6]
trans- β -Ocimene	Monoterpene Hydrocarbon	1.55	[6]
Sabinene	Monoterpene Hydrocarbon	-	[6]
β -Thujene	Monoterpene Hydrocarbon	-	[6]
α -Terpinene	Monoterpene Hydrocarbon	-	[6]
Geraniol	Oxygenated Monoterpenoid	-	[6]
α -Terpineol	Oxygenated Monoterpenoid	0.2	[3]
Terpinen-4-ol	Oxygenated Monoterpenoid	-	[2]

Table 2: Monoterpenes Identified in the Essential Oil of Cananga odorata Leaves

Monoterpene	Class	Relative Percentage (%)	Reference
Ocimene	Monoterpene Hydrocarbon	13.2	[7]

Experimental Protocols

The identification and quantification of monoterpenes in *Cananga odorata* involve several key experimental steps, from the extraction of the essential oil to its analysis by chromatographic techniques.

Essential Oil Extraction

Several methods are employed for the extraction of essential oil from *C. odorata*, with the choice of method influencing the final yield and chemical composition of the oil.

- **Hydrodistillation:** This is a conventional method where plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.[8]
- **Steam Distillation:** In this method, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and oil vapor mixture is then condensed and separated.[8]
- **Solvent-Free Microwave Extraction (SFME):** A more modern and rapid technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil.[8][9][10] This method can lead to higher yields in a shorter time compared to conventional methods.[8]
- **Supercritical Fluid Extraction (SFE):** This technique utilizes a supercritical fluid, typically carbon dioxide, as the solvent. It is known for its selectivity and can produce high-quality oils. [11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the analysis of volatile compounds like monoterpenes.[12] The following outlines a typical protocol based on methodologies reported in the literature.

- **Gas Chromatograph (GC) System:** A gas chromatograph equipped with a fused silica capillary column is used for separation. Common column types include non-polar columns like CP-Sil-5-CB and more polar columns such as CP-Sil-19-CB.[3]
- **Carrier Gas:** Helium or hydrogen is typically used as the carrier gas at a constant flow rate. [3][4]
- **Oven Temperature Program:** A programmed temperature gradient is crucial for separating the various components of the essential oil. A typical program starts at a lower temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) at a specific rate (e.g., 2-10°C/min).[3][4][11]
- **Injector and Detector Temperatures:** The injector and detector temperatures are maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure the volatilization of the sample and prevent condensation.[4]
- **Mass Spectrometer (MS) Detector:** The separated compounds are detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. The ionization is typically achieved by electron impact (EI) at 70 eV.[4][11]
- **Compound Identification:** The identification of individual monoterpenes is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[3][4]
- **Quantification:** The relative percentage of each compound is generally calculated from the peak areas in the GC chromatogram without the use of correction factors.[4]

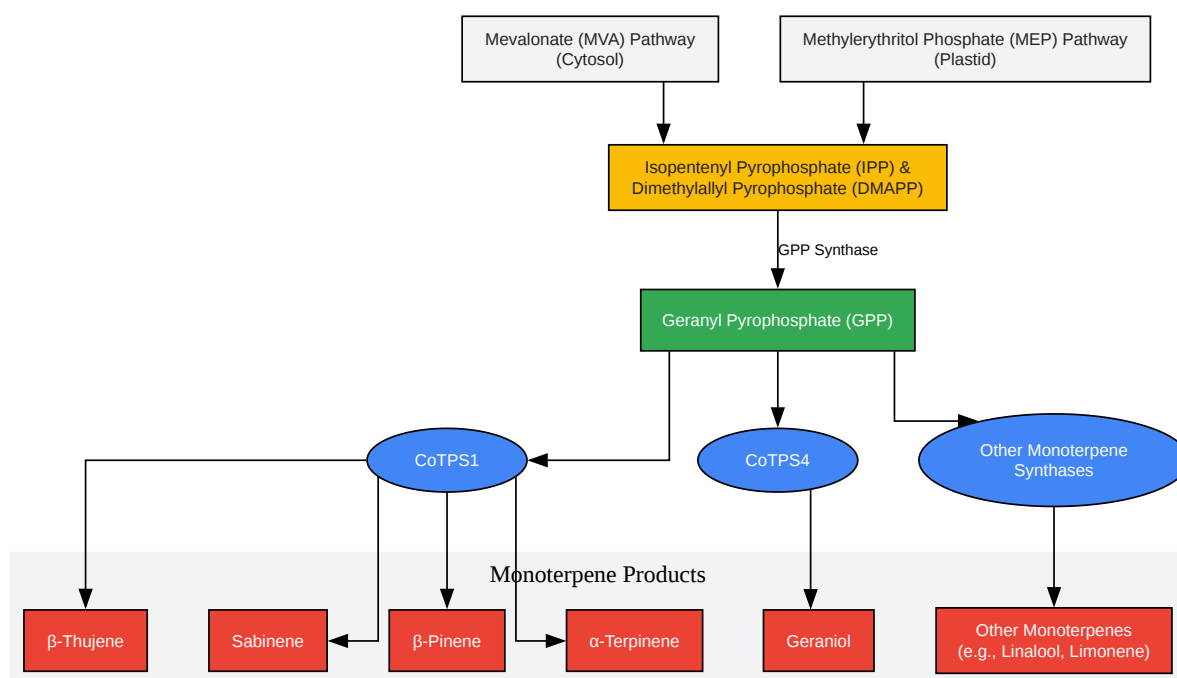
Biosynthesis of Monoterpenes in *Cananga odorata*

The biosynthesis of monoterpenes in plants originates from two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[13] Terpenoids, including monoterpenes, are

synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced by these pathways.[13]

Geranyl pyrophosphate (GPP), a C₁₀ precursor, is formed by the condensation of one molecule of IPP and one molecule of DMAPP. GPP then serves as the substrate for various monoterpene synthases (TPSs), enzymes that catalyze the formation of the diverse array of monoterpene structures.[6] Studies on the floral transcriptome of *C. odorata* have identified and functionally characterized several monoterpene synthase genes (CoTPSs). For instance, CoTPS1 has been shown to produce a mixture of β -thujene, sabinene, β -pinene, and α -terpinene from GPP, while CoTPS4 synthesizes geraniol.[6]

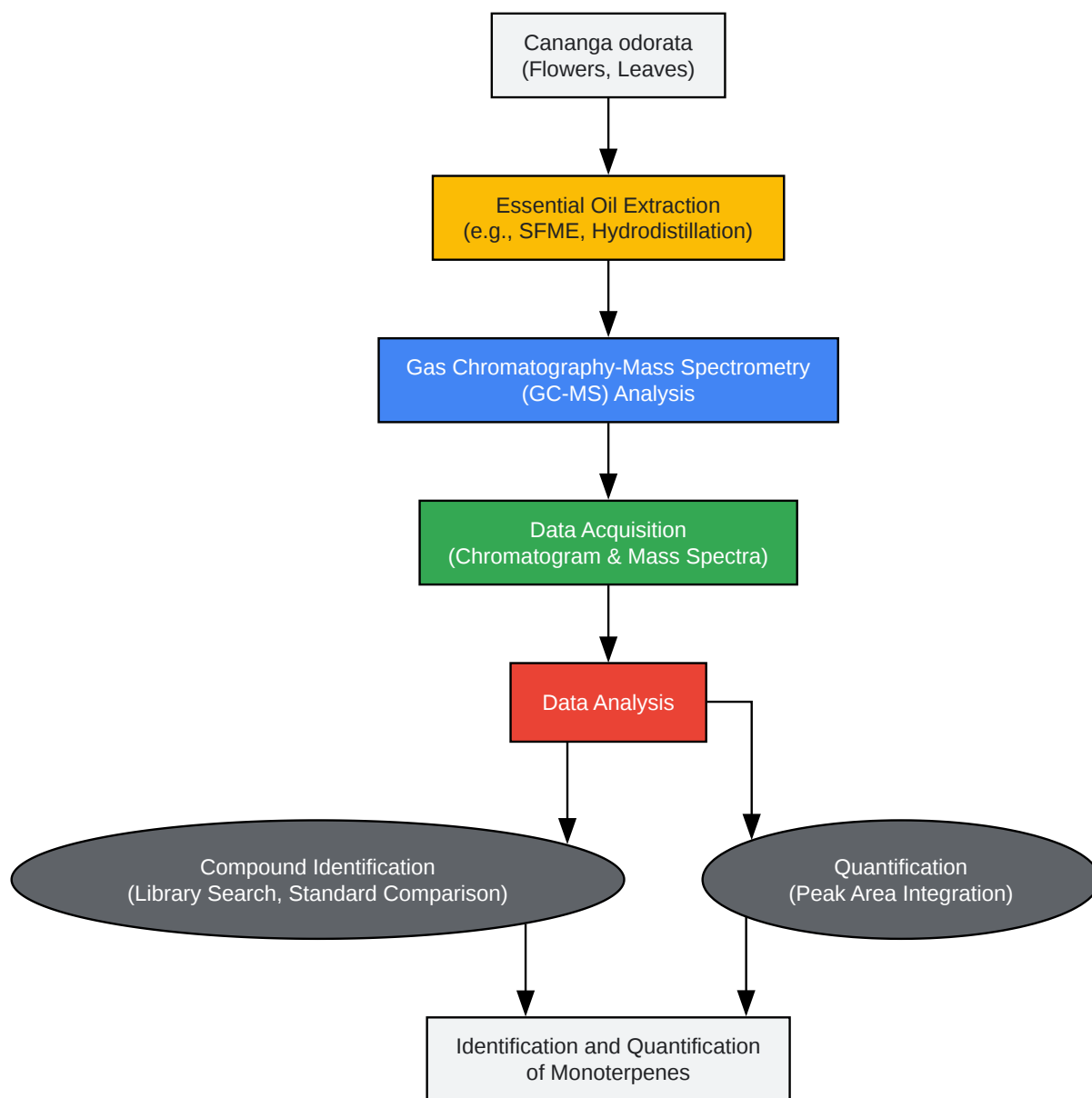
Monoterpene Biosynthesis Pathway



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Caption: Biosynthesis pathway of monoterpenes in *Cananga odorata*.

Experimental Workflow for Monoterpene Identification

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Caption: Workflow for the identification of monoterpenes.

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